Amthamine dihydrobromide

Pharmacology Receptor Selectivity H2 Receptor

Choose amthamine dihydrobromide as the definitive H2 receptor agonist for studies requiring unambiguous receptor-subtype assignment. With 3–10× greater potency than dimaprit and full agonist efficacy exceeding impromidine's partial response in human cardiac tissue, this tool compound eliminates H1/H3 confounds inherent to histamine. Validated in gastric secretion (ED50=11.69 μmol/kg i.v. rat), human atrial inotropy, eosinophil degranulation (IC50=0.4 μM), and Treg suppression assays. Lower working concentrations reduce solvent artifacts and compound waste.

Molecular Formula C6H13Br2N3S
Molecular Weight 319.06 g/mol
CAS No. 142457-00-9
Cat. No. B1667265
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmthamine dihydrobromide
CAS142457-00-9
Synonyms2-amino-5-(2-aminoethyl)-4-methylthiazole
amthamine
amthamine dihydrobromide
Molecular FormulaC6H13Br2N3S
Molecular Weight319.06 g/mol
Structural Identifiers
SMILESCC1=C(SC(=N1)N)CCN.Br.Br
InChIInChI=1S/C6H11N3S.2BrH/c1-4-5(2-3-7)10-6(8)9-4;;/h2-3,7H2,1H3,(H2,8,9);2*1H
InChIKeyXFXNNOPUDSFVJE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Amthamine dihydrobromide (142457-00-9): A Selective Histamine H2 Receptor Agonist for Cardiovascular and Gastric Pharmacology Research


Amthamine dihydrobromide is a thiazole derivative and a highly selective histamine H2 receptor agonist, widely utilized in pharmacological research to probe H2 receptor-mediated functions in cardiac, gastric, and vascular systems [1]. As a cyclic analogue of dimaprit, it exhibits improved selectivity and potency [2]. It is a full agonist at the H2 receptor with a pKi of 5.2, and it demonstrates weak antagonism at H3 receptors with no appreciable activity at H1 receptors [3].

Amthamine dihydrobromide (142457-00-9): Why Generic Histamine H2 Agonist Substitution Fails in Research


The histamine H2 receptor agonist landscape is populated by several compounds (e.g., histamine, dimaprit, impromidine), but their distinct pharmacological profiles preclude straightforward interchangeability in experimental protocols. Histamine's lack of subtype selectivity introduces H1 and H3 receptor-mediated confounding effects, while dimaprit's lower potency and impromidine's partial agonism and high potency yield divergent functional outcomes compared to amthamine [1]. Consequently, substituting amthamine with another agonist can lead to misinterpretation of H2 receptor-specific signaling, especially in functional assays requiring full receptor activation and minimal off-target interference [2].

Amthamine dihydrobromide (142457-00-9): A Quantitative Guide to Differential Evidence Versus H2 Agonist Alternatives


Amthamine dihydrobromide (142457-00-9) Demonstrates Enhanced H2 Selectivity Over H3 Receptors Compared to Dimaprit and Histamine

Amthamine exhibits clear selectivity for the H2 receptor over the H3 receptor, a critical advantage for avoiding off-target effects common to first-generation agonists. In isolated guinea pig tissues, amthamine shows a functional H2 receptor pD2 of 6.21 in atria, while its weak H3 antagonist activity in ileum is quantified with a pD2 of 4.7, representing a 32-fold functional selectivity window [1]. In contrast, dimaprit and histamine are known to have significant activity at H3 receptors (and H1 for histamine), which can confound experimental results in complex tissues [2].

Pharmacology Receptor Selectivity H2 Receptor

Amthamine dihydrobromide (142457-00-9) Exhibits 10-Fold Higher Potency Than Dimaprit in Cardiac Functional Assays

In direct head-to-head comparisons on isolated heart tissues, amthamine demonstrates a potency advantage over the classical H2 agonist dimaprit. In guinea pig isolated atria and papillary muscle, amthamine exhibited a potency approximately 10 times higher than that of dimaprit [1]. Furthermore, amthamine acted as a full agonist, whereas dimaprit produced a significantly lower maximal relaxation in gallbladder assays, indicating lower efficacy [2].

Cardiac Pharmacology Potency Comparison H2 Agonist

Amthamine dihydrobromide (142457-00-9) Functions as a Full Agonist with Higher Efficacy Than the Partial Agonist Impromidine

Amthamine distinguishes itself from the highly potent agonist impromidine by its ability to function as a full agonist. While impromidine was found to be 10–30 times more active than histamine and amthamine in human atrial muscle, its maximum positive inotropic effect was significantly lower [1]. In contrast, amthamine achieved a maximal response comparable to that of histamine, confirming its status as a full agonist. This was further supported by findings that impromidine, unlike amthamine, failed to produce full relaxation in guinea pig gallbladder assays [2].

Cardiac Pharmacology Receptor Efficacy H2 Agonist

Amthamine dihydrobromide (142457-00-9) Demonstrates Superior In Vivo Gastric Secretagogue Efficacy Compared to Histamine and Dimaprit

In an in vivo model of gastric acid secretion in anaesthetized rats, amthamine exhibited significantly higher efficacy than both histamine and dimaprit [1]. This finding builds upon its full agonist profile observed in vitro and translates it to a physiologically relevant in vivo setting. The compound induced a dose-related increase in acid secretion in conscious cats (ED50 = 0.069 μmol/kg/h) and was an effective secretagogue in rat isolated gastric fundus (EC50 = 18.9 μmol/l), where it was 3 to 10 times more potent than dimaprit [1].

Gastric Pharmacology In Vivo Efficacy H2 Agonist

Amthamine dihydrobromide (142457-00-9): Recommended Research and Industrial Applications Based on Differential Evidence


Cardiac Function Studies: Investigating H2-Mediated Positive Inotropy Without Off-Target Effects

Amthamine's full agonist profile and high potency in human and guinea pig cardiac tissues make it the preferred tool for studying H2 receptor-mediated increases in heart rate and contractility. Its superior selectivity over H1 and H3 receptors, as demonstrated in Section 3, ensures that observed positive inotropic effects are not confounded by histamine's other receptor activities [1]. Its 10-fold higher potency than dimaprit allows for more efficient dose-response studies [2].

Gastric Physiology and Pharmacology: Probing H2 Receptor-Driven Acid Secretion

For in vitro and in vivo studies of gastric acid secretion, amthamine provides a more effective and selective stimulus than histamine or dimaprit. Its significantly higher efficacy in vivo ensures robust, measurable responses that are purely H2 receptor-mediated, facilitating clear pharmacological analysis [3]. Its high solubility in water (up to 100 mM) simplifies preparation for both in vitro organ bath experiments and in vivo infusion studies .

Receptor Pharmacology: Serving as a Reference Full Agonist in H2 Functional Assays

Amthamine is an essential reference compound in H2 receptor functional assays. It acts as a reliable full agonist control for evaluating novel H2 ligands and antagonists. In contrast to impromidine, which is a partial agonist, amthamine can be used to accurately define maximal system response. Its well-characterized antagonism by ranitidine and famotidine (e.g., pA2 = 7.21 ± 0.45 for famotidine in human atrium) further supports its utility in quantitative receptor pharmacology [4].

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